Home > Products > Screening Compounds P133328 > 4,7-Dichlorocinnoline hydrochloride
4,7-Dichlorocinnoline hydrochloride -

4,7-Dichlorocinnoline hydrochloride

Catalog Number: EVT-8862997
CAS Number:
Molecular Formula: C8H5Cl3N2
Molecular Weight: 235.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4,7-Dichlorocinnoline hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is classified as a derivative of cinnoline, which is a bicyclic compound containing nitrogen atoms in its structure. This compound is particularly noted for its biological activity, including antimicrobial and anticancer properties.

Source

The synthesis of 4,7-dichlorocinnoline hydrochloride typically involves starting materials such as m-chloroaniline and various reagents that facilitate the formation of the desired structure. The compound can be derived from 4,7-dichloroquinoline, which serves as an important precursor in its synthesis. The production methods often highlight industrial applicability due to the compound's relevance in pharmaceutical formulations.

Classification

4,7-Dichlorocinnoline hydrochloride falls under the category of heterocyclic compounds, specifically those containing nitrogen. It is recognized for its role as an intermediate in the synthesis of other biologically active compounds.

Synthesis Analysis

Methods

The synthesis of 4,7-dichlorocinnoline hydrochloride generally follows a multi-step process. One common method includes:

  1. Formation of 4,7-Dichloroquinoline: This initial step involves reacting m-chloroaniline with ethyl ethoxymethylenemalonate in a round-bottom flask under controlled heating conditions to form an acrylate intermediate. This is followed by cyclization to yield 4,7-dichloroquinoline .
  2. Chlorination and Hydrolysis: The quinoline derivative undergoes further chlorination using phosphorus oxychloride, followed by hydrolysis to yield the final product, 4,7-dichlorocinnoline hydrochloride .

Technical Details

The synthesis typically requires precise control of temperature and reaction conditions to ensure high yields and purity of the final product. For example, during the chlorination step, maintaining a temperature of 135-140°C is crucial for optimal reaction kinetics .

Molecular Structure Analysis

Structure

The molecular structure of 4,7-dichlorocinnoline hydrochloride features a bicyclic framework with chlorine substituents at the 4 and 7 positions. This structural arrangement contributes to its chemical reactivity and biological activity.

Data

  • Molecular Formula: C9H6Cl2N2
  • Molecular Weight: Approximately 217.06 g/mol
  • Melting Point: The compound typically exhibits a melting point range around 80-82°C .
Chemical Reactions Analysis

Reactions

4,7-Dichlorocinnoline hydrochloride can participate in various chemical reactions due to its functional groups. Notable reactions include:

  1. Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in substitution reactions.
  2. Condensation Reactions: The compound can undergo condensation with other amines or alcohols to form more complex structures.

Technical Details

In synthetic applications, controlling reaction conditions such as solvent choice and temperature is essential to drive desired pathways and minimize side reactions .

Mechanism of Action

Process

The mechanism of action for compounds derived from 4,7-dichlorocinnoline hydrochloride often relates to their ability to interact with biological targets such as enzymes or receptors involved in disease processes. For instance:

  • Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with protein synthesis or disrupting cell membrane integrity.
  • Anticancer Properties: It could induce apoptosis in cancer cells through mechanisms involving DNA damage or cell cycle arrest.

Data

Research indicates that derivatives of 4,7-dichlorocinnoline exhibit significant activity against various cancer cell lines and pathogens .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and chloroform but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts readily with nucleophiles due to the presence of electrophilic chlorine atoms.

Relevant analyses often focus on determining these properties through techniques such as spectroscopy and chromatography.

Applications

Scientific Uses

4,7-Dichlorocinnoline hydrochloride has several applications in scientific research and industry:

  • Pharmaceutical Development: It serves as an important intermediate in the synthesis of various therapeutic agents.
  • Biological Studies: Used in studies investigating mechanisms of action for antimicrobial and anticancer activities.
  • Chemical Synthesis: Acts as a building block for more complex organic molecules in synthetic chemistry.
Historical Development and Contextual Significance

Early Synthetic Routes and Patent Landscapes in Antimalarial Discovery

The initial synthetic pathway for 4,7-dichloroquinoline was pioneered by the German chemical conglomerate Interessengemeinschaft Farbenindustrie Aktiengesellschaft (IG Farben) and documented in their 1937 patent (DE683692), marking a foundational breakthrough in antimalarial chemistry [6]. This patent established the compound's role as a critical intermediate for aminoquinoline-based therapeutics. The original IG Farben synthesis employed a multi-step sequence starting from 3-chloroaniline, condensed with diethyl oxaloacetate under mildly acidic conditions to form an imine intermediate. Subsequent cyclization in high-boiling mineral oil yielded the quinoline core, followed by hydrolysis, decarboxylation, and finally dual chlorination using phosphoryl chloride to install the characteristic chlorine atoms at positions 4 and 7 of the quinoline ring [6] [4].

A significant refinement emerged in 1948 when Charles Price and Royston Roberts published an optimized procedure in Organic Syntheses. Their method utilized ethyl ethoxymethylenemalonate as the condensation partner for 3-chloroaniline, producing ethyl α-carbethoxy-β-(m-chloroanilino)acrylate. This intermediate underwent thermal cyclization in Dowtherm A (a biphenyl/diphenyl ether mixture) at approximately 250°C, followed by saponification and acidification to yield 7-chloro-4-hydroxy-3-quinolinecarboxylic acid. Decarboxylation provided 7-chloro-4-quinolinol, which was subsequently chlorinated with phosphorus oxychloride to deliver 4,7-dichloroquinoline. This meticulously documented route achieved an overall yield of 55-60% after recrystallization from Skellysolve B (petroleum ether fraction), establishing a reproducible laboratory-scale synthesis [1].

Table 1: Evolution of Key Synthetic Methods for 4,7-Dichloroquinoline

YearDevelopers/PatentKey Starting MaterialsCritical InnovationsReported Yield
1937IG Farben (DE683692)3-Chloroaniline, Diethyl oxaloacetateInitial cyclization route using mineral oil solventNot specified
1946Winthrop Chemical Co.3-Chloroaniline, Ethyl ethoxymethylenemalonateGould-Jacobs reaction adaptation~60% (overall)
1948Price & Roberts (Org. Synth.)3-Chloroaniline, Ethyl ethoxymethylenemalonateOptimized cyclization in Dowtherm A, detailed workup55-60% (recryst.)
2020CN111362872A7-Chloro-4-hydroxyquinolineSolvent-free chlorination with catalytic iron(III) chloride89.5%
2013CN103626699AEthyl 7-chloro-4-oxoquinoline-3-carboxylateOne-pot hydrolysis-decarboxylation-chlorination85%

Industrial methodologies evolved substantially post-World War II, focusing on yield optimization, cost reduction, and environmental considerations. A notable Chinese patent (CN103626699A) detailed an efficient industrial preparation starting from ethyl 7-chloro-4-oxoquinoline-3-carboxylate. This route featured sequential hydrolysis under basic conditions (sodium hydroxide), followed by acidification, and direct chlorination using phosphorus oxychloride without isolating intermediates, achieving approximately 85% yield. The process emphasized toluene as a safer solvent alternative and meticulous pH control during neutralization to ensure high-purity crude product formation suitable for pharmaceutical synthesis [4]. A more recent advancement (CN111362872A) introduced a solvent-free chlorination protocol using catalytic iron(III) chloride with trimethyl orthoformate as a water scavenger. This innovation enhanced the atom economy and reduced processing time while achieving a 89.5% isolated yield, demonstrating the ongoing refinement of this critical synthetic transformation [2].

Evolution of 4,7-Dichloroquinoline as a Key Intermediate in 4-Aminoquinoline Therapeutics

The strategic value of 4,7-dichloroquinoline stems directly from the differential reactivity of its chlorine atoms, enabling selective nucleophilic substitution at the 4-position (pyridine ring) while retaining the 7-chloro substituent (benzene ring). This chemoselectivity proved indispensable for constructing the diverse side chains characteristic of 4-aminoquinoline antimalarials [6]. Alexander Surrey and Henry Hammer of Winthrop Chemical Company leveraged this property in their seminal 1946 synthesis of chloroquine. Their approach involved reacting 4,7-dichloroquinoline with 4-(diethylamino)-1-methylbutylamine, exploiting the superior leaving group ability of the C-4 chlorine to form the C-N bond essential for antimalarial activity. This methodology provided a scalable route crucial for meeting wartime demand [6].

Table 2: Major 4-Aminoquinoline Therapeutic Agents Derived from 4,7-Dichloroquinoline

Therapeutic AgentKey Structural FeatureSynthetic Route from IntermediatePrimary Clinical Indication
ChloroquineN-ethyl substituents on terminal nitrogenDisplacement with 4-(diethylamino)-1-methylbutylamineMalaria (Plasmodium falciparum, vivax)
Hydroxychloroquine (Sterling Drug, 1951)Hydroxyethyl group replacing ethyl on terminal nitrogenDisplacement with 4-(N-ethyl-N-β-hydroxyethylamino)-1-methylbutylamineMalaria, Rheumatoid Arthritis, Lupus Erythematosus
Amodiaquine4-Aminophenol moiety on side chainDisplacement with 4-aminophenethylamine derivativesMalaria (especially chloroquine-resistant)
Novel Preclinical Candidates (e.g., Compound 7g)Chirally defined N-methylpiperazine side chainsDisplacement with enantiomerically pure diamines (e.g., from leucine)Drug-resistant malaria

The versatility of 4,7-dichloroquinoline as a building block facilitated rapid exploration of structure-activity relationships (SAR), culminating in hydroxychloroquine's 1949 development by Sterling Drug Inc. (US Patent 2546658). Hydroxychloroquine synthesis mirrored chloroquine's but utilized 4-(N-ethyl-N-β-hydroxyethylamino)-1-methylbutylamine, introducing a terminal hydroxyethyl group that enhanced solubility and altered metabolism, subsequently expanding its therapeutic utility to autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus [6] [9]. Contemporary research continues exploiting this intermediate for next-generation antimalarials. For example, derivatives featuring chirally defined N-methylpiperazinyl side chains, synthesized via nucleophilic displacement of 4,7-dichloroquinoline with amines derived from amino acids like leucine, demonstrate nanomolar efficacy against chloroquine-resistant Plasmodium falciparum strains (K1). These compounds overcome resistance mechanisms associated with chloroquine efflux while maintaining favorable absorption, distribution, metabolism, and excretion profiles [9].

The Gould-Jacobs reaction provided an alternative route to the quinoline core, further cementing its synthetic accessibility. This method involved condensing 3-chloroaniline with diethyl ethoxymethylenemalonate, cyclizing the resultant ester under high temperatures, and hydrolyzing/decarboxylating to yield 7-chloro-4-hydroxyquinoline. Subsequent chlorination with phosphorus oxychloride then delivered 4,7-dichloroquinoline. While sharing initial steps with the Price-Roberts method, the Gould-Jacobs approach offered distinct advantages in regioselectivity control during ring formation, particularly for analogs with varying substitution patterns [6] [8].

Role of Interessengemeinschaft Farbenindustrie Aktiengesellschaft and Post-War Pharmaceutical Innovations

Interessengemeinschaft Farbenindustrie Aktiengesellschaft (IG Farben) was formed in 1925 through the merger of six leading German chemical firms: Badische Anilin- & Soda-Fabrik, Bayer Aktiengesellschaft, Hoechst Aktiengesellschaft, Agfa Aktiengesellschaft, Chemische Fabrik Griesheim-Elektron, and Chemische Fabrik vorm. Weiler Ter Meer. This consolidation created the world's largest chemical and pharmaceutical conglomerate, controlling approximately 16.5% of all German chemical patents by the 1930s [5] [8]. IG Farben's formidable research infrastructure, characterized by "centralized decentralization" with multiple geographically dispersed laboratories pursuing parallel projects, proved exceptionally productive. Notable innovations included Gerhard Domagk's discovery of Prontosil (the first commercially available antibiotic, earning the 1939 Nobel Prize in Physiology or Medicine), Otto Bayer's invention of polyurethane chemistry, and the initial development of chloroquine analogs [5] [10].

Table 3: Major IG Farben Successors and Their Contributions to Antimalarial Development

Successor Company (Post-1952)Key Production Facilities InheritedNotable Post-Breakup Antimalarial Contributions
Badische Anilin- & Soda-FabrikLudwigshafen complexAdvanced process chemistry for 4,7-dichloroquinoline scale-up
Bayer AktiengesellschaftLeverkusen and Elberfeld plantsDevelopment of new aminoquinoline derivatives and formulation science
Hoechst AktiengesellschaftFrankfurt-Höchst manufacturing sitesInnovations in chlorination technology and impurity profiling

During World War II, IG Farben became deeply enmeshed with the National Socialist regime, contributing significantly to Germany's war economy. The company established the Buna Werke synthetic rubber plant at Auschwitz III (Monowitz) to exploit slave labor from Auschwitz concentration camp, with approximately 30,000 prisoners subjected to inhumane conditions resulting in thousands of deaths. Furthermore, IG Farben subsidiaries produced Zyklon B (hydrogen cyanide absorbed on an inert carrier), infamously used in the extermination camps' gas chambers. Pharmacological research under IG Farben also descended into ethical abyss, with company scientists conducting non-consensual drug experiments on concentration camp inmates, testing sulfonamide derivatives, arsenicals, and experimental compounds like B-1034 and Rutenol for infectious disease treatment [5] [10].

The Allied Control Council seized IG Farben following Germany's surrender in 1945. The Nuremberg Military Tribunal subsequently held the IG Farben Trial (1947-1948), charging 24 executives with war crimes and crimes against humanity, including plunder, slavery, and human experimentation. Thirteen defendants received prison sentences ranging from 1.5 to 8 years, though all were released early by 1951 due to U.S. policy shifts during the Cold War [5] [10]. The company's decisive breakup occurred in 1952 under Allied directives aimed at preventing renewed economic domination. Its assets were divided into three primary entities—Badische Anilin- & Soda-Fabrik, Bayer Aktiengesellschaft, and Hoechst Aktiengesellschaft—alongside several smaller firms (e.g., Agfa). This dissolution was structured geographically based on factory locations within Allied occupation zones, inadvertently fostering competition as the new firms inherited overlapping technologies and product portfolios, including the nascent antimalarial chemistry [8] [5].

Paradoxically, IG Farben's dissolution accelerated antimalarial innovation. Analysis of patent data reveals a significant post-breakup surge in chemical innovation. The combined patent output of the successor firms exceeded IG Farben's pre-war levels within a decade, with a notable increase in quality-weighted patents (measured by citations) related to aminoquinoline chemistry. This effect stemmed from intensified competition in both product markets and technology development. Formerly internal research projects within IG Farben became independent programs at competing firms, driving diversification of approaches to optimizing 4,7-dichloroquinoline production and derivative synthesis. For instance, Badische Anilin- & Soda-Fabrik pioneered continuous-flow processes for chlorination steps, while Bayer Aktiengesellschaft developed novel crystallization techniques improving intermediate purity critical for pharmaceutical manufacturing. This fragmentation, while dismantling a monopolistic entity, created a dynamic, competitive landscape that propelled advances in synthetic methodology and process chemistry essential for the global scale-up of aminoquinoline antimalarials [8].

Properties

Product Name

4,7-Dichlorocinnoline hydrochloride

IUPAC Name

4,7-dichlorocinnoline;hydrochloride

Molecular Formula

C8H5Cl3N2

Molecular Weight

235.5 g/mol

InChI

InChI=1S/C8H4Cl2N2.ClH/c9-5-1-2-6-7(10)4-11-12-8(6)3-5;/h1-4H;1H

InChI Key

PYIGPXITKIGWSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=NC=C2Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.